3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid

Description

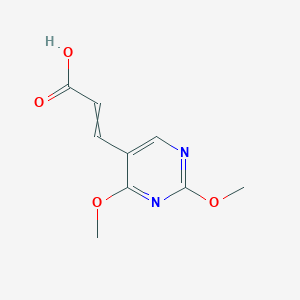

3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid (CAS 119923-27-2) is a pyrimidine derivative characterized by a conjugated enoic acid chain and methoxy substituents at the 2- and 4-positions of the pyrimidine ring . Its IUPAC name is (E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid, and it is also known by synonyms such as (E)-5-(2-carboxyvinyl)-2,4-dimethoxypyrimidine. The compound’s structure combines a planar pyrimidine core with electron-donating methoxy groups and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8-6(3-4-7(12)13)5-10-9(11-8)15-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGYRIKINWQSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid typically involves the reaction of 2,4-dimethoxypyrimidine with an appropriate propenoic acid derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

- Compound A: 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (CAS 138555-54-1)

- Compound B: (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid (5-Hydroxyferulic acid, CAS 1782-55-4)

- Compound C : 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (general structure from parallel synthesis)

Table 1: Key Structural and Functional Differences

Physicochemical and Reactivity Comparisons

- Lipophilicity and Solubility: The target compound’s methoxy groups increase lipophilicity compared to Compound B’s polar hydroxyl groups. However, the enoic acid group enhances water solubility relative to Compound A’s β-amino acid, which has zwitterionic properties .

- Acidity: The α,β-unsaturated carboxylic acid in the target compound (pKa ~2–3) is more acidic than Compound B’s phenolic hydroxyls (pKa ~10) but less acidic than sulfonic acid derivatives .

- Reactivity: The conjugated enoic acid enables nucleophilic additions (e.g., amidation, esterification), similar to Compound C’s carboxamide synthesis . In contrast, Compound A’s amino group facilitates Schiff base formation or cyclization reactions .

Research Findings and Implications

Biological Activity

3-(2,4-Dimethoxypyrimidin-5-yl)prop-2-enoic acid, also known as (E)-5-(2-carboxyvinyl)-2,4-dimethoxypyrimidine, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with two methoxy groups at positions 2 and 4, and a prop-2-enoic acid moiety. Its molecular formula is C11H13N3O4 with a molecular weight of 249.24 g/mol. The unique structural characteristics contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Case Studies

- Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of several derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity compared to standard antibiotics such as penicillin .

- Resistance Profiles : Another investigation highlighted that the compound retained efficacy against strains resistant to commonly used antibiotics, suggesting its potential in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer properties of the compound have been explored in various studies, particularly focusing on its effects on different cancer cell lines.

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It also affects cell cycle regulation by downregulating cyclins and cyclin-dependent kinases (CDKs).

Research Findings

- In Vitro Studies : In vitro assays showed that the compound reduced the viability of A549 lung adenocarcinoma cells by approximately 66% at a concentration of 100 µM after 24 hours, demonstrating significant cytotoxicity .

- Comparative Analysis : When compared to cisplatin, a standard chemotherapeutic agent, it exhibited comparable or superior anticancer activity with lower toxicity towards non-cancerous cells .

Data Summary

| Biological Activity | MIC (µg/mL) | Cell Line | Viability Reduction (%) |

|---|---|---|---|

| Antimicrobial | 32 | - | - |

| Anticancer | - | A549 | 66 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.